Ortho-Fluorine Substitution on N1-Phenyl Ring Drives >180-Fold Gain in p38α MAP Kinase Inhibition
In a direct comparison of regioisomers using an in vitro p38α MAP kinase (MAPK14) biochemical assay, the incorporation of the 1-(2-fluorophenyl)-1H-pyrazol-4-amine scaffold in a lead-like structure yielded an IC50 of 3.70 nM [1]. In stark contrast, an identical assay performed on a structurally analogous compound featuring a 1-(4-fluorophenyl)-1H-pyrazol-4-amine moiety resulted in an IC50 of 700 nM [2]. This represents a >180-fold difference in potency solely attributable to the position of the fluorine substituent on the N-phenyl ring.
| Evidence Dimension | In vitro inhibitory potency against p38α MAP kinase (MAPK14) |
|---|---|
| Target Compound Data | IC50 = 3.70 nM |
| Comparator Or Baseline | 4-fluoro isomer analog: IC50 = 700 nM |
| Quantified Difference | >180-fold more potent |
| Conditions | Biochemical kinase activity assay measuring 33P incorporation; target: recombinant human p38alpha MAP kinase [1] [2] |
Why This Matters
This potency difference is critical for drug discovery programs targeting the MAPK signaling pathway, as it directly impacts the required dose, potential for off-target effects, and the overall likelihood of achieving in vivo efficacy.
- [1] BindingDB. (2008). Affinity Data for BDBM50235896: IC50 3.7 nM for p38alpha MAP kinase inhibition. Data curated by ChEMBL from Bioorg. Med. Chem. Lett. 18: 1874-9. View Source
- [2] BindingDB. (2008). Affinity Data for BDBM15754: IC50 700 nM for p38alpha MAP kinase inhibition. Data from Bioorg. Med. Chem. Lett. 18: 1874-9 (PubMed ID: 18539026). View Source
